Bienvenue dans la boutique en ligne BenchChem!

Prmt5-IN-31

Epigenetics Cancer Biology Dual-Target Pharmacology

PRMT5-IN-31 (Compound 3m) is a unique tetrahydroisoquinolineindole hybrid and the only chemical probe that simultaneously inhibits PRMT5 (IC50=0.31 μM) and upregulates the tumor suppressor hnRNP E1. It features exceptional human liver microsome stability (T1/2=132.4 min) and 31.4% oral bioavailability in rats. Ideal for in vivo oncology studies and as a dual-mechanism reference standard.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B12378310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-31
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O
InChIInChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1
InChIKeyMBVMUGJPXQTTTC-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-31: First-in-Class Dual PRMT5 Inhibitor and hnRNP E1 Upregulator for Targeted Cancer Research


PRMT5-IN-31 (Compound 3m) is a synthetic tetrahydroisoquinolineindole hybrid that functions as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) with an enzymatic IC50 of 0.31 μM [1]. It is distinguished from all other PRMT5 inhibitors by its concurrent capacity to upregulate the tumor suppressor hnRNP E1, a mechanism that has been functionally validated as essential to its antitumor efficacy [1]. This compound occupies the substrate-binding site of PRMT5, establishing critical interactions with key amino acid residues that block symmetric arginine dimethylation [1]. In addition to its unique dual pharmacology, PRMT5-IN-31 exhibits a high degree of metabolic stability in human liver microsomes, with a terminal half-life (T1/2) of 132.4 minutes, and demonstrates oral bioavailability of 31.4% in Sprague-Dawley rats [1].

Why PRMT5-IN-31 Cannot Be Substituted by Generic or In-Class PRMT5 Inhibitors


PRMT5 inhibitors constitute a chemically and pharmacologically heterogeneous class with divergent mechanisms of action, selectivity profiles, and drug-like properties. Clinically advanced agents such as GSK3326595, JNJ-64619178, and PF-06939999 function as SAM-competitive or SAM-uncompetitive inhibitors with subnanomolar to low nanomolar potency, yet none demonstrate the dual PRMT5 inhibition/hnRNP E1 upregulation mechanism that defines PRMT5-IN-31 [1]. Conversely, other research compounds may exhibit similar micromolar potency but lack the specific dual-target engagement or the favorable metabolic stability observed for PRMT5-IN-31 [1]. Given these fundamental differences in mechanism and pharmacokinetic behavior, simple substitution of PRMT5-IN-31 with another PRMT5 inhibitor—even one of higher intrinsic enzymatic potency—would fundamentally alter the experimental model, yielding non-comparable or confounded results.

PRMT5-IN-31 Quantified Differentiation: Head-to-Head and Cross-Study Comparative Data


Mechanistic Differentiation: First-in-Class Dual PRMT5 Inhibition and hnRNP E1 Upregulation

PRMT5-IN-31 is the first reported small molecule that simultaneously inhibits PRMT5 enzymatic activity and upregulates the tumor suppressor hnRNP E1. In A549 lung cancer cells, silencing of hnRNP E1 via siRNA abolished the antiproliferative and pro-apoptotic effects of PRMT5-IN-31, demonstrating that the hnRNP E1 upregulation is not merely correlative but is a necessary component of its mechanism of action [1]. No other PRMT5 inhibitor, including clinical-stage compounds GSK3326595, JNJ-64619178, PF-06939999, or MRTX1719, has been shown to possess this dual activity.

Epigenetics Cancer Biology Dual-Target Pharmacology

Metabolic Stability Comparison: Human Liver Microsome Half-Life

PRMT5-IN-31 demonstrates a terminal half-life (T1/2) of 132.4 minutes in human liver microsomes, indicative of high metabolic stability [1]. In contrast, the clinically evaluated PRMT5 inhibitor GSK3326595 exhibits moderate to high clearance in preclinical species and a shorter half-life in human hepatocyte assays (reported range: 60–90 minutes depending on species and assay conditions) [2]. While direct head-to-head data are unavailable, the 1.5- to 2-fold longer microsomal half-life of PRMT5-IN-31 suggests a potentially more favorable in vitro metabolic profile, which may translate to reduced dosing frequency or lower clearance in cell-based or in vivo models [1].

Drug Metabolism Pharmacokinetics ADME

Oral Bioavailability in Preclinical Species: PK Differentiation

PRMT5-IN-31 exhibits oral bioavailability (F) of 31.4% in Sprague-Dawley rats, with reported AUC and Cmax values described as satisfactory compared to a positive control [1]. In contrast, GSK3326595 has been reported to have variable oral bioavailability in rodents, with some studies indicating F values below 20% in mice [2]. JNJ-64619178 is described as orally active but specific bioavailability percentages are not publicly disclosed. The 31.4% bioavailability of PRMT5-IN-31 represents a quantifiable, favorable oral exposure metric that supports its use in oral dosing regimens for rodent tumor xenograft or PK/PD studies [1].

Pharmacokinetics Oral Bioavailability Drug Development

Cellular Antiproliferative Activity in A549 Lung Cancer Model

PRMT5-IN-31 inhibits the proliferation of A549 human lung adenocarcinoma cells with an IC50 of 19.13 μM, an effect mediated through induction of apoptosis and inhibition of cell migration [1]. While this cellular IC50 is higher than that of some ultrapotent clinical-stage inhibitors (e.g., PF-06939999 cellular IC50 = 1.1 nM in A427 cells [2]), the antiproliferative activity of PRMT5-IN-31 must be interpreted in the context of its unique dual mechanism. Notably, the compound's efficacy in A549 cells is abrogated upon siRNA-mediated silencing of hnRNP E1, confirming that the observed antiproliferative effect is mechanistically tied to hnRNP E1 upregulation and not solely a consequence of PRMT5 enzymatic inhibition [1].

Cancer Cell Biology Antiproliferative Assay Lung Cancer

Optimized Application Scenarios for PRMT5-IN-31 in Cancer Epigenetics and Drug Discovery


Elucidating the PRMT5-hnRNP E1 Regulatory Axis in Lung Adenocarcinoma

PRMT5-IN-31 is the only available chemical probe capable of simultaneously inhibiting PRMT5 and upregulating hnRNP E1, a tumor suppressor whose loss is implicated in lung cancer progression. Use PRMT5-IN-31 in A549 or other lung cancer cell lines to dissect the downstream consequences of dual target modulation. Co-treatment with hnRNP E1 siRNA serves as a critical control to confirm on-target effects and distinguish PRMT5-dependent from hnRNP E1-dependent phenotypes [1].

In Vivo Oral Pharmacodynamic and Efficacy Studies in Rodent Xenograft Models

With an oral bioavailability of 31.4% in SD rats [1], PRMT5-IN-31 is suitable for oral dosing in murine xenograft studies. Formulate PRMT5-IN-31 using standard vehicle protocols (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to achieve reproducible plasma exposure. The compound's 132.4-minute human microsomal half-life [1] suggests that once- or twice-daily dosing regimens may be sufficient to maintain target engagement in vivo.

Benchmarking Novel PRMT5 Inhibitors Against a Dual-Mechanism Standard

Given its unique dual pharmacology, PRMT5-IN-31 provides a valuable reference standard for comparative studies of emerging PRMT5 inhibitors. Researchers can evaluate new chemical entities not only for PRMT5 enzymatic inhibition but also for their capacity to upregulate hnRNP E1. PRMT5-IN-31 thus enables side-by-side comparisons in mechanistic assays, providing a more comprehensive benchmark than single-activity inhibitors [1].

Metabolic Stability Screening and ADME Profiling

The high metabolic stability of PRMT5-IN-31 in human liver microsomes (T1/2 = 132.4 min) makes it an appropriate positive control in hepatic clearance assays when evaluating new chemical series. Its well-characterized ADME profile, including oral bioavailability in rats, also supports its use as a reference compound in cassette-dosing pharmacokinetic studies to calibrate inter-study variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.